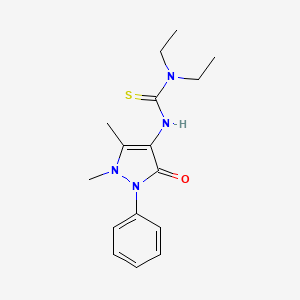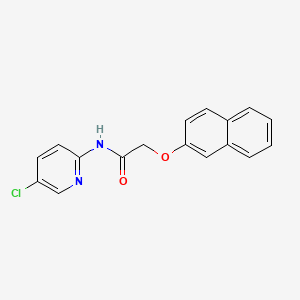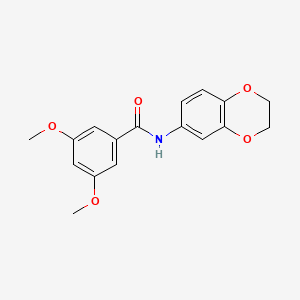![molecular formula C13H16N2O4S B5644681 1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644681.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DMSO-Py, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of DMSO-Py is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways. DMSO-Py has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of cyclin D1, a protein involved in cell cycle regulation.
Biochemical and Physiological Effects
DMSO-Py has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. DMSO-Py has also been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes, including COX-2 and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
DMSO-Py has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and stability. However, there are also limitations to its use, including its limited solubility in water and some organic solvents, and its potential to interact with other molecules in the experimental system.
Orientations Futures
There are several future directions for research on DMSO-Py, including its potential application in combination therapy with other anti-cancer drugs, its use as a neuroprotective agent in neurodegenerative diseases, and its potential application in the treatment of inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of DMSO-Py and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, DMSO-Py is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DMSO-Py in various fields of research.
Méthodes De Synthèse
DMSO-Py can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl hydrazide with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The yield of DMSO-Py obtained from these methods is relatively high, making these methods suitable for large-scale production.
Applications De Recherche Scientifique
DMSO-Py has been studied for its potential application in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMSO-Py has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DMSO-Py has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, DMSO-Py has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-7-10(2)15(14-9)20(16,17)11-5-6-12(18-3)13(8-11)19-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJBYSQZISICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5644601.png)
![9-{[2-(methoxymethyl)-1-pyrrolidinyl]sulfonyl}-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644604.png)

![{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B5644609.png)

![4-bromo-1-[3-(3,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644618.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5644623.png)





![(3R*,4S*)-1-{4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]butanoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5644655.png)
![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)